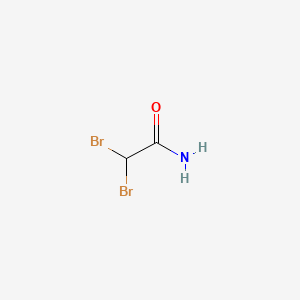

2,2-Dibromoacetamide

CAS No.: 598-70-9

Cat. No.: VC3891504

Molecular Formula: C2H3Br2NO

Molecular Weight: 216.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 598-70-9 |

|---|---|

| Molecular Formula | C2H3Br2NO |

| Molecular Weight | 216.86 g/mol |

| IUPAC Name | 2,2-dibromoacetamide |

| Standard InChI | InChI=1S/C2H3Br2NO/c3-1(4)2(5)6/h1H,(H2,5,6) |

| Standard InChI Key | YUIKPESWSMJSMP-UHFFFAOYSA-N |

| SMILES | C(C(=O)N)(Br)Br |

| Canonical SMILES | C(C(=O)N)(Br)Br |

Introduction

Chemical Identity and Structural Characteristics

2,2-Dibromoacetamide belongs to the haloacetamide (HAM) family, characterized by a central acetamide backbone substituted with two bromine atoms at the α-carbon position. Its IUPAC name is 2,2-dibromoacetamide, and it is alternatively referred to as dibromoacetamide . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₃Br₂NO | |

| Molecular Weight | 216.86 g/mol | |

| CAS Number | 598-70-9 | |

| Topological Polar Surface Area | 43.1 Ų | |

| UNII Identifier | 2196J847P9 |

The compound’s structure (Figure 1) features a planar acetamide group, with bromine atoms inducing significant electronegativity and influencing reactivity.

Physical and Chemical Properties

2,2-Dibromoacetamide exhibits distinct physicochemical traits that influence its environmental persistence and analytical detection:

The compound’s stability is attributed to its low pKa, which promotes deprotonation to a resonance-stabilized anion under neutral pH .

Environmental Occurrence and Disinfection Byproduct Formation

Detection in Drinking Water

Recent surveys have identified 2,2-dibromoacetamide and its N-chloro derivatives (N-Cl-DBAM) in tap water samples (Table 1) :

| Location | Concentration (μg/L) | Chlorine Residual (mg/L) | pH |

|---|---|---|---|

| Sample A | 0.8 | 1.2 | 7.5 |

| Sample B | 1.2 | 0.9 | 7.8 |

| Sample C | 0.5 | 1.5 | 7.2 |

N-Cl-DBAM forms via chlorination of 2,2-dibromoacetamide or direct reaction of hypochlorite with dibromoacetonitrile .

Degradation Pathways

-

Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 5), N-Cl-DBAM decomposes to dibromoacetic acid (DBAA):

-

Photolysis: UV exposure cleaves C-Br bonds, yielding acetamide and bromide ions.

Toxicological and Regulatory Considerations

| Parameter | 2-Bromoacetamide | Inferred for 2,2-Dibromoacetamide |

|---|---|---|

| Oral LD₅₀ (Rat) | 25 mg/kg | Likely lower (higher halogenation) |

| Skin Irritation | Severe | Severe |

| GHS Classification | T (Toxic), C (Corrosive) | T+, C |

Regulatory Status

-

EPA Contaminant Candidate List (CCL): Haloacetamides are under review for inclusion due to carcinogenic potential.

-

EU Drinking Water Directive: No specific limits, but total DBPs regulated at <100 μg/L.

Analytical Detection Methods

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for detecting 2,2-dibromoacetamide in water . Key parameters:

-

Column: C18 reverse-phase (2.1 × 100 mm, 1.7 μm)

-

Mobile Phase: Gradient of methanol/0.1% formic acid

-

Detection: Negative electrospray ionization (ESI⁻), m/z 214.8 → 79.9

Future Research Directions

-

Toxicokinetic Studies: Elucidate metabolic pathways and chronic exposure effects.

-

Advanced Oxidation Processes (AOPs): Evaluate UV/H₂O₂ for degrading 2,2-dibromoacetamide in water.

-

Global Occurrence Surveys: Expand monitoring to regions with high bromide levels in source waters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume